1-(5-Nitro-2-furyl)-2-nitroethylene

Description

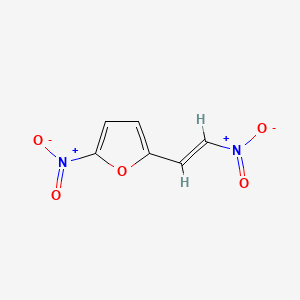

1-(5-Nitro-2-furyl)-2-nitroethylene (CAS: [830-07-9]) is a nitroalkene derivative featuring a 5-nitro-2-furyl substituent. Its molecular formula is C₆H₄N₂O₅ (molecular weight: 184.11 g/mol), with the SMILES notation [O-][N+](=O)C=Cc1oc(cc1)[N+](O-)=O . The compound exhibits a logP (octanol/water partition coefficient) of 1.30, suggesting moderate hydrophobicity. Its structure combines electron-withdrawing nitro groups with a conjugated furan ring, enabling reactivity in nucleophilic additions and cycloadditions .

Structure

3D Structure

Properties

CAS No. |

32782-46-0 |

|---|---|

Molecular Formula |

C6H4N2O5 |

Molecular Weight |

184.11 g/mol |

IUPAC Name |

2-nitro-5-[(E)-2-nitroethenyl]furan |

InChI |

InChI=1S/C6H4N2O5/c9-7(10)4-3-5-1-2-6(13-5)8(11)12/h1-4H/b4-3+ |

InChI Key |

NMZDNQIJZAERIO-ONEGZZNKSA-N |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Nitrofurfural

The synthesis typically begins with 5-nitrofurfural (5-nitro-2-furaldehyde), a key precursor. A widely cited method involves nitration of furfural diacetate:

- Nitration : Furfural diacetate is treated with a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at −10°C to +10°C.

- Hydrolysis : The resulting 5-nitrofurfural diacetate is hydrolyzed using aqueous sulfuric acid (73% w/w) at 50°C, yielding 5-nitrofurfural.

Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | −10°C to +10°C | 79–88% |

| Hydrolysis | H₂SO₄ (73%) | 50°C | 88–95% |

Nitroaldol Reaction with Nitromethane

5-Nitrofurfural undergoes a nitroaldol (Henry) reaction with nitromethane (CH₃NO₂) in the presence of a heterogeneous catalyst (e.g., silica-grafted polyethylenimine or Amberlyst A21):

$$

\text{5-Nitrofurfural} + \text{CH}3\text{NO}2 \xrightarrow{\text{Amberlyst A21}} \beta\text{-Nitro alcohol intermediate}

$$

Optimized Conditions

Acid-Catalyzed Dehydration

The β-nitro alcohol intermediate is dehydrated using acidic resins (e.g., Amberlyst 15) or mineral acids to form 1-(5-nitro-2-furyl)-2-nitroethylene:

$$

\beta\text{-Nitro alcohol} \xrightarrow{\text{Amberlyst 15}} \text{this compound}

$$

Key Parameters

Direct Nitration of Furan Derivatives

Nitration of 2-Furylvinyl Acetate

An alternative route involves nitration of 2-furylvinyl acetate using mixed acids (HNO₃/H₂SO₄):

$$

\text{2-Furylvinyl acetate} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}

$$

Challenges

- Low regioselectivity due to competing ring nitration.

- Requires careful control of stoichiometry (HNO₃:substrate = 1.1:1).

Performance Data

| Substrate | Nitration Agent | Temperature | Yield |

|---|---|---|---|

| 2-Furylvinyl acetate | HNO₃/H₂SO₄ | 0°C | 40–50% |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Nitroaldol + Dehydration | High yield (85–95%), scalable | Requires two steps |

| Direct Nitration | Single-step | Low yield (40–50%), poor selectivity |

| Cycloaddition | Generates bioactive derivatives | Indirect synthesis |

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-2-furyl)-2-nitroethylene undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

1-(5-Nitro-2-furyl)-2-nitroethylene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex nitrofuran derivatives.

Biology: Studied for its antimicrobial properties against bacteria, fungi, and protozoa.

Medicine: Investigated for its potential use in developing new antibacterial and antiprotozoal drugs.

Industry: Utilized in the development of agrochemicals and veterinary medicines.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-2-furyl)-2-nitroethylene involves the interaction with microbial enzymes, leading to the generation of reactive intermediates that damage microbial DNA and proteins. The compound targets essential cellular processes, such as respiration and cell wall synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrofuran Derivatives

Pharmacological Agents

Key Insights :

- Nitrofurantoin and Nifurtimox retain the 5-nitro-2-furyl group but incorporate heterocyclic moieties (hydantoin, thiomorpholine) to enhance stability and target specificity .

- In contrast, this compound lacks these modifications, rendering it more reactive but less pharmacologically optimized.

Carcinogenic Nitrofurans

Key Insights :

- The carcinogenicity of nitrofuran derivatives correlates with metabolic activation to electrophilic intermediates. For example, 2-hydrazino-4-(5-nitro-2-furyl)thiazole undergoes bioactivation to form DNA adducts .

Nitroethylene Derivatives

Key Insights :

- Nitroethylene derivatives share a reactive nitrovinyl group, enabling participation in Michael additions and cycloadditions.

- Unlike aromatic nitroethylenes (e.g., 2-Chloro-β-nitrostyrene), this compound’s furan ring enhances electron-deficient character, accelerating reactions with nucleophiles like thiols .

Physicochemical Comparison

| Property | This compound | 2-Chloro-β-nitrostyrene | Nitrofurantoin |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.11 | 181.59 | 238.16 |

| logP | 1.30 | 2.15 | 0.45 |

| Key Functional Groups | Nitrovinyl, nitrofuryl | Chlorophenyl, nitrovinyl | Nitrofuran, hydantoin |

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.